molecular formula C12H13N7O2 B2922219 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034516-57-7

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No. B2922219
CAS RN: 2034516-57-7
M. Wt: 287.283
InChI Key: HNAQBHVEJWOSDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole, oxadiazole, and imidazole ring . These types of compounds are often used in medicinal chemistry due to their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as hydrazine-coupled pyrazoles, have been synthesized using techniques like elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be analyzed using various spectroscopic techniques, and the results would depend on the specific reactions being studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds like N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide are often investigated for their potential in synthesizing new heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities. For example, thiosemicarbazide derivatives have been used as precursors for synthesizing various heterocyclic systems, such as imidazole and 1,2,4-triazine, which have shown antimicrobial activity (Elmagd et al., 2017).

DNA Binding and Gene Expression Control

Compounds structurally related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide can bind to specific DNA sequences, influencing gene expression. For instance, N-Methyl imidazole and N-methyl pyrrole-containing polyamides can target DNA sequences in the minor groove, potentially serving as medicinal agents for diseases like cancer (Chavda et al., 2010).

Cellular Permeability Studies

Research on pyrrole-imidazole (Py-Im) polyamides related to the structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide has provided insights into the cellular permeability of DNA-binding compounds. These studies are essential for developing drugs that can effectively enter cells and target specific DNA sequences (Liu & Kodadek, 2009).

Antimicrobial and Antitumor Activities

Novel benzimidazole–oxadiazole hybrid molecules, which share structural similarities with N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide, have demonstrated promising antimicrobial and anti-tubercular activities. These findings highlight the potential of such compounds in addressing infectious diseases and developing new antimicrobial agents (Shruthi et al., 2016).

Agricultural Applications

Compounds with a pyrazole core have been investigated for their potential in agriculture, such as their activity against tobacco mosaic virus (TMV), showcasing the versatility of such compounds beyond medical applications (Zhang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its toxicity, reactivity, and environmental impact .

Future Directions

Future research could involve further exploration of the compound’s biological activity, development of more efficient synthesis methods, and investigation of its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-19-6-8(3-16-19)11-17-10(21-18-11)5-14-12(20)9-4-13-7-15-9/h3-4,6-7H,2,5H2,1H3,(H,13,15)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAQBHVEJWOSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide

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